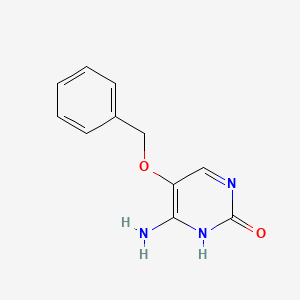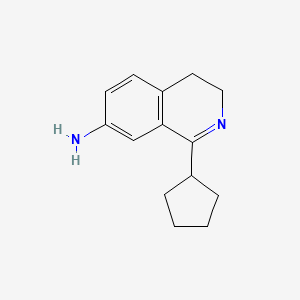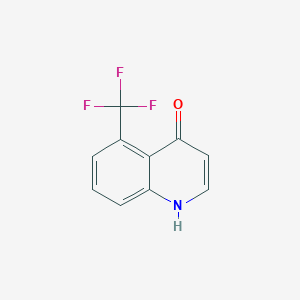![molecular formula C6H4BrN3O B15068512 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position of the pyrazole ring makes this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolopyridine core . This reaction is often carried out under reflux conditions in solvents such as acetic acid or 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to form a ketone or reduced to form an alkyl group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring .
Applications De Recherche Scientifique
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s hydroxyl and bromine groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine and hydroxyl groups, making it less reactive in certain substitution reactions.
4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern, leading to different chemical and biological properties.
Uniqueness
The presence of both a bromine atom and a hydroxyl group in 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol makes it unique compared to its analogs. These functional groups enhance its reactivity in chemical reactions and its binding affinity in biological systems .
Propriétés
Formule moléculaire |
C6H4BrN3O |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
4-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11) |
Clé InChI |
LMICZCGDDPWUQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Br)C(=O)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


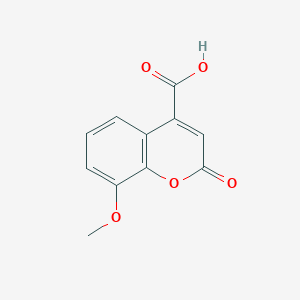
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)

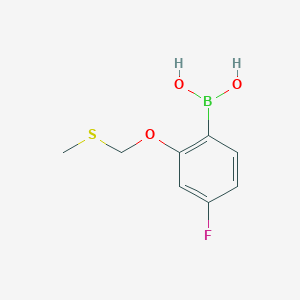
![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
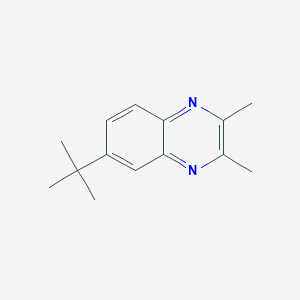
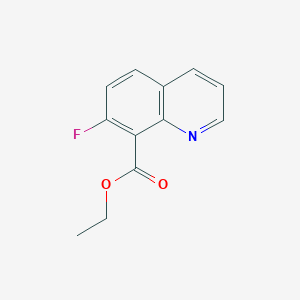
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
